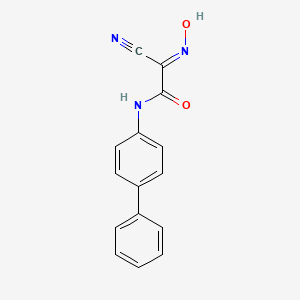

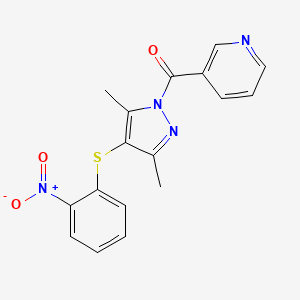

![molecular formula C13H15N3O B2863597 2-[甲基(喹唑啉-4-基)氨基]环丁-1-醇 CAS No. 2201162-88-9](/img/structure/B2863597.png)

2-[甲基(喹唑啉-4-基)氨基]环丁-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学合成和结构分析

2-[甲基(喹唑啉-4-基)氨基]环丁-1-醇,一种与喹唑啉酮家族相关的化合物,已在各种科学研究中探索其在化学合成和结构分析中的潜力。研究重点是设计和合成环约束类似物,特别是针对细胞周期蛋白依赖性激酶抑制剂。已经详细介绍了相关喹唑啉酮衍生物的合成,包括那些具有作为 T 型钙通道拮抗剂和催化剂的潜力的衍生物,展示了喹唑啉酮骨架在药物化学中的多功能性 (Neil Mcintyre 等人,2010 年; Najwa Sbei 等人,2018 年)。

抗菌和抗肿瘤应用

研究还调查了喹唑啉酮衍生物的抗菌和抗肿瘤特性。已经检查了与 2-[甲基(喹唑啉-4-基)氨基]环丁-1-醇在结构上相关的化合物对各种微生物的功效,表明在开发新的抗菌剂方面具有一定的潜力 (A. Cukurovalı 等人,2002 年)。此外,已经合成并评估了基于喹唑啉酮的化合物的抗肿瘤活性,突出了喹唑啉酮核心在开发新的抗癌疗法中的重要性 (V. Bavetsias 等人,2002 年)。

药理潜力

喹唑啉酮衍生物的药理潜力超出了抗菌和抗肿瘤应用。例如,已经探索了新型喹唑啉酮化合物的抗 HIV、抗菌和抗真菌活性,展示了显着的生物活性和为开发新的治疗剂提供了见解 (V. Alagarsamy 等人,2007 年)。此外,探索喹唑啉酮类似物作为趋化因子受体拮抗剂揭示了治疗各种疾病的有希望的线索,突出了该化学物质在药物开发中的多功能性 (P. Norman,2011 年)。

未来方向

The future directions for the study of “2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their synthesis processes, chemical reactions, mechanisms of action, and biological activities. This could potentially lead to the development of novel therapeutic agents .

作用机制

Target of Action

The primary targets of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol are likely to be bacterial cells, particularly those of the species Pseudomonas aeruginosa . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

The compound interacts with its bacterial targets by inhibiting biofilm formation, a process regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Furthermore, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

The compound affects the biochemical pathways related to biofilm formation and virulence factor production in Pseudomonas aeruginosa . By inhibiting these pathways, it impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

Like other quinazolinone derivatives, it is expected to have a favorable safety profile on human cell lines

Result of Action

The result of the compound’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s pathogenicity and invasion potential .

Action Environment

The action of 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol is influenced by environmental factors. For instance, the compound’s antimicrobial activity may be affected by the presence of other microbial species, the pH of the environment, and the availability of nutrients

生化分析

Biochemical Properties

Quinazolinone derivatives, including 2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol, have been found to interact with various enzymes and proteins . For instance, some quinazolinone derivatives have shown inhibitory effects on poly (ADP-ribose) synthetase, a key enzyme involved in DNA repair and programmed cell death

Cellular Effects

Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . They also have been shown to have antiproliferative activity against various cancer cell lines .

Molecular Mechanism

Some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa by decreasing cell surface hydrophobicity and curtailing the production of exopolysaccharides

属性

IUPAC Name |

2-[methyl(quinazolin-4-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16(11-6-7-12(11)17)13-9-4-2-3-5-10(9)14-8-15-13/h2-5,8,11-12,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHORBIWFTPOSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

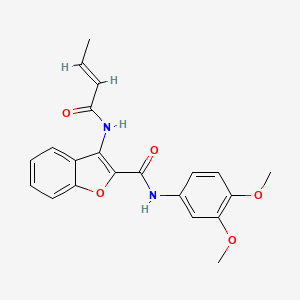

![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2863515.png)

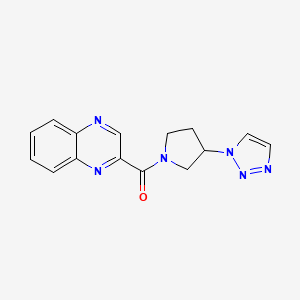

![N-(2,4-dimethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863516.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide](/img/structure/B2863519.png)

![3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2863522.png)

![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2863523.png)

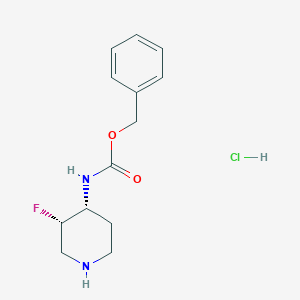

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863527.png)

![methyl (2E)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2863530.png)